Dihydroartemisinin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H24O5 |

|---|---|

Molecular Weight |

284.35 g/mol |

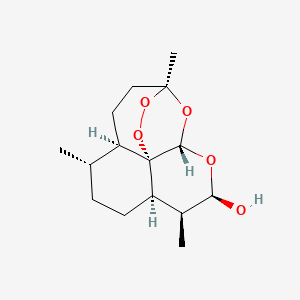

IUPAC Name |

(1S,4R,5S,8R,9S,10R,12S,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m0/s1 |

InChI Key |

BJDCWCLMFKKGEE-CNUAVIFPSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@@H]([C@@H](O[C@@H]3[C@]24[C@@H]1CC[C@@](O3)(OO4)C)O)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Potent Antimalarial: A Technical History of Dihydroartemisinin's Isolation and Characterization

A comprehensive guide for researchers and drug development professionals on the pivotal early-stage research of dihydroartemisinin (DHA), a cornerstone of modern malaria treatment.

This technical whitepaper delves into the historical context and scientific methodologies surrounding the initial isolation and characterization of this compound (DHA). Born out of the clandestine "Project 523" in China, the discovery of DHA marked a significant advancement in the fight against malaria, offering a more potent and soluble alternative to its parent compound, artemisinin. This document provides a detailed account of the early experimental protocols, quantitative data, and the nascent understanding of DHA's mechanism of action, offering valuable insights for today's researchers in drug discovery and development.

The Genesis of this compound: A Tale of Serendipity and Scientific Rigor

The story of this compound is intrinsically linked to the discovery of artemisinin by Tu Youyou and her team in the early 1970s.[1] As part of a secret military project, "Project 523," aimed at finding a treatment for chloroquine-resistant malaria, Tu Youyou successfully isolated artemisinin (then called qinghaosu) from the sweet wormwood plant, Artemisia annua.[1][2]

In 1973, during the structural elucidation of artemisinin, Tu Youyou's group sought to confirm the presence of a lactone group in the molecule.[1] This investigation led to the serendipitous synthesis of a new, more potent derivative: this compound (DHA).[2] The lactone group of artemisinin was reduced using sodium borohydride, yielding a lactol, which was named this compound.[3] Early studies quickly revealed that DHA was not only more soluble but also exhibited greater antimalarial activity than its parent compound.[2]

The Pioneering Synthesis: From Artemisinin to this compound

The initial synthesis of this compound was a pivotal step that paved the way for the development of a new class of antimalarial drugs. The process involved the selective reduction of the lactone in artemisinin to a lactol (hemiacetal).

Experimental Protocol: Reduction of Artemisinin

The following protocol is a reconstruction of the early methods used for the synthesis of this compound, based on available literature.

Objective: To reduce the lactone group of artemisinin to a hemiacetal to form this compound.

Materials:

-

Artemisinin

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Acetic acid (for neutralization)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Thin-layer chromatography (TLC) apparatus (Silica gel plates)

-

Developing solvent for TLC (e.g., chloroform-methanol mixtures)

-

Visualizing agent for TLC (e.g., 4-methoxybenzaldehyde reagent)

Procedure:

-

Artemisinin was suspended in methanol or ethanol in a reaction vessel.

-

The suspension was cooled to a temperature of 0 to 5°C using an ice bath.

-

Sodium borohydride was added portion-wise to the cooled suspension over a period of approximately 30 minutes.[4]

-

The reaction mixture was stirred vigorously for a period of one to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (indicated by the disappearance of the artemisinin spot on the TLC plate), the reaction mixture was neutralized to a pH of 5-6 with acetic acid.

-

The solvent was removed under reduced pressure.

-

The resulting residue was either extracted multiple times with ethyl acetate or the product was precipitated by the addition of cold water.

-

If extracted, the combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to yield crude this compound.

-

The crude product was then purified, likely through recrystallization, to obtain pure this compound.

Logical Workflow for this compound Synthesis

Caption: Workflow for the initial synthesis of DHA from artemisinin.

Quantitative Data from Early Synthesis

While precise, documented yields from the very first synthesis in 1973 are scarce in publicly available literature due to the circumstances of the research, later reports and reconstructions of the method indicate that the reduction of artemisinin to this compound can be achieved in high yield, often exceeding 90%.[3]

| Parameter | Reported Value | Reference(s) |

| Yield | >90% | [3] |

| Purity | High | [2] |

Characterization of a New Antimalarial Agent

The characterization of the newly synthesized this compound was crucial to confirm its structure and understand its physicochemical properties. The techniques available in the 1970s were employed to elucidate the molecular changes resulting from the reduction of artemisinin.

Early Physicochemical Properties

Early studies focused on determining the basic physical and chemical characteristics of DHA. These properties were important for its formulation and further development.

| Property | Early Determined Value/Observation | Reference(s) |

| Molecular Formula | C₁₅H₂₄O₅ | [3] |

| Molar Mass | 284.35 g/mol | [3] |

| Appearance | Crystalline solid | [2] |

| Solubility in Water | < 0.1 g/L | [3] |

| Solubility in Organic Solvents | More soluble than artemisinin in certain organic solvents | [2] |

Spectroscopic and Chromatographic Analysis

The structural elucidation of this compound relied on the analytical techniques of the era.

Experimental Workflow for DHA Characterization

Caption: Key analytical techniques used in the early characterization of DHA.

Thin-Layer Chromatography (TLC): TLC was an essential tool for monitoring the synthesis of DHA and assessing its purity.

-

Stationary Phase: Silica gel plates were commonly used.[5] Reversed-phase C18 plates were also employed in later, more advanced TLC methods.[5]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:25 v/v) was found to be effective for the separation of artemisinin and its derivatives on reversed-phase plates.[5] For normal-phase silica gel, chloroform-methanol mixtures were likely used.

-

Visualization: The spots were visualized by spraying with a derivatizing agent, such as an acidified 4-methoxybenzaldehyde solution, followed by heating. This would produce colored spots, allowing for the identification of the compounds.[5][6]

Infrared (IR) Spectroscopy: IR spectroscopy would have been instrumental in confirming the conversion of the lactone in artemisinin to a hydroxyl group in DHA. The disappearance of the characteristic carbonyl (C=O) stretching frequency of the lactone and the appearance of a broad hydroxyl (O-H) stretching band would have provided strong evidence for the successful reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was a key technique for the structural elucidation of artemisinin and its derivatives.[7] For DHA, the NMR spectrum would have shown the appearance of a new signal corresponding to the proton on the carbon bearing the newly formed hydroxyl group. The chemical shift and coupling patterns of this and other protons would have been used to confirm the structure.

Mass Spectrometry (MS): Early mass spectrometry would have been used to determine the molecular weight of DHA and to study its fragmentation pattern. The molecular ion peak would confirm the addition of two hydrogen atoms to artemisinin. The fragmentation pattern would provide further structural information. For example, the loss of a water molecule is a characteristic fragmentation pathway for DHA.[8]

Early Investigations into the Mechanism of Action

The understanding of how artemisinin and its derivatives kill malaria parasites began to take shape in the years following their discovery. The central hypothesis that emerged, and which is still widely accepted today, revolves around the activation of the endoperoxide bridge by iron.

Proposed Mechanism of Action of this compound

Caption: The iron-mediated activation of DHA leading to parasite death.

The prevailing theory posits that the malaria parasite, during its intraerythrocytic stage, digests hemoglobin, releasing large amounts of heme, which contains ferrous iron (Fe²⁺).[9] This iron is thought to react with the endoperoxide bridge in the DHA molecule, leading to its cleavage.[9] This cleavage generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals.[10] These radicals then indiscriminately alkylate and damage vital parasite proteins and other macromolecules, leading to oxidative stress and ultimately, the death of the parasite.[11]

Initial Clinical Evaluation: A Leap Forward in Malaria Treatment

Following its synthesis and initial characterization, this compound underwent preclinical and then clinical evaluation. Tu Youyou and her colleagues were the first to test the safety of the artemisinin extract on themselves before administering it to patients.[9] The first clinical trials of artemisinin and its derivatives were conducted in China.[1]

| Parameter | Result from Early Clinical Studies | Reference(s) |

| Efficacy | High efficacy against Plasmodium falciparum and Plasmodium vivax | [9] |

| Parasite Clearance | Rapid clearance of parasites from the blood | [11] |

| Recrudescence Rate (DHA tablets) | 1.95% with a 480 mg total dose | [12] |

| Safety | Generally well-tolerated with low toxicity | [12] |

Conclusion: A Legacy of Innovation

The isolation and characterization of this compound in the 1970s represent a landmark achievement in medicinal chemistry and global health. Born from a unique blend of traditional Chinese medicine and modern scientific inquiry, DHA's discovery provided a powerful new weapon against a devastating disease. The early research, conducted under challenging circumstances, laid the foundation for the development of artemisinin-based combination therapies (ACTs), which remain the first-line treatment for malaria worldwide. This in-depth look at the initial synthesis, characterization, and evaluation of DHA serves as a testament to the ingenuity and dedication of the scientists involved and provides a valuable historical and technical resource for the ongoing fight against malaria.

References

- 1. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Project 523 - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a reversed-phase thin-layer chromatographic method for artemisinin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Redetermination of dihydroartemisinin at 103 (2) K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nobelprize.org [nobelprize.org]

- 10. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Iron-Dependent Activation of Dihydroartemisinin's Endoperoxide Bridge: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism underpinning the therapeutic action of dihydroartemisinin (DHA), a potent derivative of the antimalarial compound artemisinin. The focus is on the iron-dependent activation of its crucial endoperoxide bridge, a process that is central to its cytotoxicity against cancer cells and malaria parasites. This document synthesizes key findings on the chemical activation, subsequent cellular effects, and the experimental methodologies used to elucidate these processes.

The Core Mechanism: Iron-Catalyzed Cleavage of the Endoperoxide Bridge

The therapeutic efficacy of this compound is intrinsically linked to its 1,2,4-trioxane lactone ring, which contains an endoperoxide bridge essential for its activity.[1] The prevailing mechanism of action involves the activation of this bridge by intracellular ferrous iron (Fe²⁺) or heme, which is abundant in the target cells like malaria parasites and rapidly proliferating cancer cells.[1][2][3]

The interaction between DHA and ferrous iron initiates a reductive scission of the endoperoxide bond. This cleavage is a critical first step, leading to the generation of highly reactive oxygen-centered radicals. These initial radicals are unstable and rapidly rearrange to form more stable and cytotoxic carbon-centered radicals.[1] These carbon-centered radicals are the primary effectors of cellular damage, leading to the alkylation of vital biomolecules such as proteins and heme, ultimately inducing cell death.[4][5]

Two primary models have been proposed for this activation process:

-

The Reductive Scission Model: This model posits that a one-electron transfer from a ferrous iron source to the endoperoxide bridge leads to its cleavage, forming an oxygen-centered radical that subsequently rearranges to a carbon-centered radical.[1]

-

The Open Peroxide Model: This alternative hypothesis suggests a heterolytic cleavage of the endoperoxide bridge, facilitated by iron acting as a Lewis acid, which then leads to the formation of an unsaturated hydroperoxide capable of oxidizing cellular components.[1]

Regardless of the precise initial steps, the generation of reactive oxygen species (ROS) and carbon-centered radicals is a common and critical outcome of the iron-DHA interaction.[6][7] This surge in oxidative stress disrupts cellular homeostasis, damages mitochondria, and triggers programmed cell death pathways.[6]

References

- 1. Redox reaction of artemisinin with ferrous and ferric ions in aqueous buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BIOCELL | Free Full-Text | this compound enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]

- 3. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Dihydroartemisinin's Anticancer Efficacy: A Technical Guide to Free Radical Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has emerged as a promising candidate in oncology, exhibiting potent anticancer activity across a spectrum of cancer cell lines. Central to its mechanism of action is the generation of free radicals, which instigates a cascade of cellular events culminating in cancer cell death. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and downstream signaling pathways associated with DHA-induced free radical production in cancer cells.

The Pivotal Role of the Endoperoxide Bridge and Iron Metabolism

The anticancer activity of DHA is intrinsically linked to its unique 1,2,4-trioxane heterocyclic ring, which contains an endoperoxide bridge.[1][2][3] This bridge is the cornerstone of DHA's ability to generate cytotoxic free radicals. The activation of this process is predominantly mediated by intracellular ferrous iron (Fe²⁺) or heme, which are found in higher concentrations in cancer cells compared to their normal counterparts.[3][4][5] This differential iron concentration provides a basis for the selective cytotoxicity of DHA towards cancer cells.[3][6]

The reaction between the endoperoxide bridge and intracellular iron leads to the cleavage of the bridge and the subsequent formation of highly reactive oxygen species (ROS) and carbon-centered radicals.[2][7][8] These radicals are potent oxidizing agents that can inflict damage on a wide array of cellular macromolecules, including lipids, proteins, and nucleic acids, thereby triggering various cell death pathways.[9][10]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a comparative overview of its potency and impact on key cellular processes.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | 24 | 40.2 | [11] |

| Hep3B | Liver Cancer | 24 | 29.4 | [11] |

| Huh7 | Liver Cancer | 24 | 32.1 | [11] |

| PLC/PRF/5 | Liver Cancer | 24 | 22.4 | [11] |

| A549 | Lung Cancer | 48 | ~20 | [12] |

| H1299 | Lung Cancer | 48 | ~10 | [12] |

| SW620 | Colorectal Cancer | 24 | 15.08 ± 1.70 | [13] |

| DLD-1 | Colorectal Cancer | 24 | 25.93 ± 2.86 | [13] |

| HCT116 | Colorectal Cancer | 24 | 38.46 ± 4.15 | [13] |

| COLO205 | Colorectal Cancer | 24 | 20.17 ± 2.11 | [13] |

Table 2: this compound-Induced Reactive Oxygen Species (ROS) Production

| Cell Line | Cancer Type | DHA Concentration (µM) | Incubation Time (h) | Fold Increase in ROS | Reference |

| HepG2 | Liver Cancer | 40 | 24 | Significant Increase | [11] |

| Huh7 | Liver Cancer | 35 | 24 | Significant Increase | [11] |

| BxPC-3 | Pancreatic Cancer | 50 | 12 | ~2.5 | [4] |

| PANC-1 | Pancreatic Cancer | 50 | 12 | ~2.2 | [4] |

| EJ-138 | Bladder Cancer | 50 | 48 | Dose-dependent increase | [1] |

| HTB-9 | Bladder Cancer | 50 | 48 | Dose-dependent increase | [1] |

Table 3: this compound-Induced Changes in Apoptosis-Related Protein Expression

| Cell Line | Cancer Type | DHA Concentration (µM) | Incubation Time (h) | Protein Change | Reference |

| A2780 | Ovarian Cancer | 25, 50 | 24 | Bax: Increased, Bcl-2: Decreased, Cleaved PARP: Increased | [14] |

| OVCAR-3 | Ovarian Cancer | 25, 50 | 24 | Bax: Increased, Bcl-2: Decreased, Cleaved PARP: Increased | [14] |

| HCT116 | Colorectal Cancer | 20, 40 | 48 | GRP78: Increased, GADD153: Increased | [14] |

| CAL27 | Tongue Squamous Carcinoma | 10, 20, 40 | 24 | Cleaved Caspase-3: Increased | [15] |

Table 4: this compound-Induced Markers of Ferroptosis

| Cell Line | Cancer Type | DHA Concentration (µM) | Incubation Time (h) | Marker Change | Reference |

| HepG2 | Liver Cancer | 40 | 24 | Lipid ROS: Increased, MDA: Increased, Iron: Increased, GPX4: Decreased | [11] |

| Hep3B | Liver Cancer | 30 | 24 | Lipid ROS: Increased, MDA: Increased, Iron: Increased, GPX4: Decreased | [11] |

| Jurkat | T-cell ALL | 10 | 48 | Lipid ROS: Increased, MDA: Increased, GSH: Decreased | [3] |

| Molt-4 | T-cell ALL | 5 | 48 | Lipid ROS: Increased, MDA: Increased, GSH: Decreased | [3] |

Key Signaling Pathways Activated by DHA-Induced Free Radicals

The surge of ROS and other free radicals initiated by DHA triggers several interconnected signaling pathways, leading to cancer cell demise. The primary pathways implicated are apoptosis, ferroptosis, and endoplasmic reticulum (ER) stress.

Apoptosis

DHA is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway. The generated ROS can lead to mitochondrial membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[14][16] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis following DHA treatment.[14]

Caption: DHA-induced mitochondrial apoptosis pathway.

Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. DHA has been shown to induce ferroptosis in various cancer cells.[14] The mechanism involves the DHA-induced ROS depleting glutathione (GSH), a key antioxidant, and inhibiting the activity of glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that neutralizes lipid peroxides. Its inhibition leads to the accumulation of lipid ROS to lethal levels, resulting in cell death.

Caption: DHA-induced ferroptosis pathway.

Endoplasmic Reticulum (ER) Stress

The accumulation of ROS can also lead to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[14][15] DHA has been shown to upregulate ER stress markers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP).[4][14] Prolonged and severe ER stress can activate apoptotic signaling pathways, further contributing to DHA-induced cancer cell death.

Caption: DHA-induced ER stress-mediated apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of DHA-induced free radical generation are provided below.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is widely used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cancer cell line of interest

-

This compound (DHA)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of DHA for the desired time period. Include a vehicle-treated control group.

-

After treatment, remove the medium and wash the cells twice with warm PBS.

-

Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium or PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.[2][4][7]

Caption: Experimental workflow for DCFH-DA assay.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3).

Materials:

-

DHA-treated and control cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells and determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[14][17][18]

Caption: General workflow for Western blot analysis.

Comet Assay for DNA Damage Detection

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The extent of DNA migration in an electric field is proportional to the amount of DNA damage.

Materials:

-

DHA-treated and control cells

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope

Protocol:

-

Prepare a suspension of single cells from the treated and control groups.

-

Mix the cell suspension with low melting point agarose and spread a thin layer onto a microscope slide pre-coated with normal melting point agarose.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids".

-

Place the slides in an electrophoresis tank filled with alkaline buffer and allow the DNA to unwind.

-

Apply an electric field to induce the migration of fragmented DNA from the nucleoid, forming a "comet tail".

-

Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software.[3][19][20]

Caption: Workflow for the Comet Assay.

Logical Relationship between DHA, ROS, and Cancer Cell Fate

The anticancer activity of this compound is a multi-faceted process initiated by the generation of reactive oxygen species. This diagram illustrates the central role of ROS in mediating the various downstream effects of DHA, ultimately leading to the demise of cancer cells through distinct yet interconnected pathways.

Caption: Logical relationship of DHA, ROS, and cancer cell fate.

Conclusion

The generation of free radicals is the linchpin of this compound's anticancer activity. The iron-catalyzed cleavage of its endoperoxide bridge unleashes a torrent of reactive oxygen species that overwhelm the antioxidant defenses of cancer cells. This oxidative onslaught triggers a multi-pronged attack, inducing apoptosis, ferroptosis, and ER stress, ultimately leading to the selective elimination of malignant cells. A thorough understanding of these mechanisms and the ability to quantitatively assess them are crucial for the continued development and optimization of DHA and other artemisinin-based compounds as potent anticancer therapeutics. This technical guide provides a foundational framework for researchers and drug development professionals to delve into the core of DHA's efficacy and harness its potential in the fight against cancer.

References

- 1. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. This compound triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response-induced upregulation of CHAC1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. The anti-cancer activity of this compound is associated with induction of iron-dependent endoplasmic reticulum stress in colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Induces ER Stress-Mediated Apoptosis in Human Tongue Squamous Carcinoma by Regulating ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]

- 17. Lipid Peroxidation of the Docosahexaenoic Acid/Arachidonic Acid Ratio Relating to the Social Behaviors of Individuals with Autism Spectrum Disorder: The Relationship with Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchtweet.com [researchtweet.com]

- 20. biomed.cas.cz [biomed.cas.cz]

Dihydroartemisinin: A Technical Guide to Core Physicochemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of dihydroartemisinin (DHA), a potent antimalarial agent and a molecule of significant interest in oncological research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of essential data, alongside insights into its biological interactions.

Core Physicochemical Data

This compound, the active metabolite of artemisinin and its derivatives, is a sesquiterpene lactone critical to the efficacy of modern combination therapies for malaria.[1][2] A thorough understanding of its physicochemical characteristics is paramount for the development of novel formulations and the exploration of its therapeutic potential beyond infectious diseases.

The following table summarizes the key physicochemical properties of this compound, compiled from various scientific sources. These parameters are fundamental to predicting its behavior in biological systems and are crucial for formulation and delivery strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄O₅ | [1] |

| Molecular Weight | 284.35 g/mol | [3][4] |

| Melting Point | 140 - 165 °C | [5][6][7][8] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Solubility | ||

| In Water | < 0.1 g/L (practically insoluble) | [1][9] |

| In Organic Solvents | Soluble in acetone, chloroform, ethanol, DMSO, ethyl acetate, and ethyl ether. | [4][5][6] |

| pKa (Predicted) | 12.11 (Strongest Acidic), -4.1 (Strongest Basic) | [10] |

| logP (Predicted) | 2.25 - 2.84 | [10] |

Experimental Methodologies

Detailed experimental protocols for the determination of the above physicochemical properties are extensive and varied. However, a general overview of the techniques commonly employed is provided below.

Determination of Solubility

The solubility of this compound is typically determined using the shake-flask method. An excess amount of the compound is added to the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached. Subsequently, the saturated solution is filtered, and the concentration of this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[11]

High-Performance Liquid Chromatography (HPLC) Analysis

A common method for the quantification and purity assessment of this compound involves reverse-phase HPLC.[12][13]

-

Column: A C18 stationary phase is typically used.[13]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is commonly employed.[12]

-

Detection: UV detection at a wavelength of approximately 216-220 nm is standard.[12][13]

-

Internal Standard: An internal standard, such as tinidazole, may be used for accurate quantification.[12]

The following workflow illustrates the general steps involved in the HPLC analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Antimalarial Drugs | TargetMol [targetmol.com]

- 5. latoxan.com [latoxan.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Artenimol | C15H24O5 | CID 3000518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Stereodynamic Investigation of Labile Stereogenic Centres in this compound - PMC [pmc.ncbi.nlm.nih.gov]

preliminary in vitro studies on dihydroartemisinin cytotoxicity

An In-depth Technical Guide on Preliminary In Vitro Studies of Dihydroartemisinin Cytotoxicity

Introduction

This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug.[1] In recent years, a growing body of evidence has highlighted its significant anticancer activities across a wide variety of cancer models.[2][3] The cytotoxic effects of DHA are believed to be mediated by its endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[3][4][5] Cancer cells, with their increased metabolic rate and iron uptake, are particularly susceptible to this mechanism.[3][6] In vitro studies have demonstrated that DHA can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[5][7] This guide provides a technical overview of the preliminary in vitro studies on DHA's cytotoxicity, focusing on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Data Presentation: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across various human cancer cell lines as reported in several in vitro studies.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | 24 | 129.1 | [8] |

| MDA-MB-231 | Breast Adenocarcinoma | 24 | 62.95 | [8] |

| Colorectal Cancer | ||||

| SW1116 | Colorectal Carcinoma | 24 | 63.79 ± 9.57 | [9] |

| SW480 | Colorectal Adenocarcinoma | 24 | 65.19 ± 5.89 | [9] |

| SW620 | Colorectal Adenocarcinoma | 24 | 15.08 ± 1.70 | [9] |

| DLD-1 | Colorectal Adenocarcinoma | 24 | 38.46 ± 4.15 | [9] |

| HCT116 | Colorectal Carcinoma | 24 | 29.83 ± 2.65 | [9] |

| COLO205 | Colorectal Adenocarcinoma | 24 | 20.35 ± 1.88 | [9] |

| Hepatocellular Carcinoma | ||||

| HepG2 | Hepatocellular Carcinoma | 24 | 40.2 | [8] |

| Hep3B | Hepatocellular Carcinoma | 24 | 29.4 | [8] |

| Huh7 | Hepatocellular Carcinoma | 24 | 32.1 | [8] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 24 | 22.4 | [8] |

| Leukemia | ||||

| HL-60 | Promyelocytic Leukemia | 48 | 2 | [10] |

| Lung Cancer | ||||

| PC9 | Non-small Cell Lung Cancer | 48 | 19.68 | [8] |

| NCI-H1975 | Non-small Cell Lung Cancer | 48 | 7.08 | [8] |

| A549 | Lung Carcinoma | Not Specified | 69.42 - 88.03 | [11] |

| Pancreatic Cancer | ||||

| Mia PaCa-2 | Pancreatic Carcinoma | 48 | >50 | [10] |

| Prostate Cancer | ||||

| PC-3 | Prostate Adenocarcinoma | 48 | 27.8 | [10] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[12] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The amount of formazan produced is proportional to the number of viable cells.[14]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of DHA (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[13][16]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[13]

-

Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining

Flow cytometry is frequently used to quantify apoptosis following DHA treatment.[17][18] This method utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.

Methodology:

-

Cell Treatment: Culture and treat cells with DHA for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

DHA has been shown to induce cell cycle arrest in various cancer cells.[2][7][19] Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Treat cells with DHA for a specific duration.

-

Cell Harvesting: Collect the cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualization

Caption: Experimental workflow for determining DHA cytotoxicity using the MTT assay.

Caption: Simplified signaling pathways of DHA-induced apoptosis.

Caption: Mechanisms of DHA-induced cell cycle arrest at G1/S and G2/M checkpoints.

Mechanisms of this compound Cytotoxicity

Induction of Apoptosis

DHA induces apoptosis in cancer cells through multiple signaling pathways.[20] The primary mechanism involves the generation of ROS, which triggers both intrinsic and extrinsic apoptotic pathways.[3]

-

Mitochondrial (Intrinsic) Pathway: DHA can alter the expression ratio of the Bcl-2 protein family, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[20] This change disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1][20] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[20][21]

-

Death Receptor (Extrinsic) Pathway: Studies have shown that DHA can upregulate the Fas death receptor and its adaptor protein FADD.[20] This leads to the activation of the initiator caspase-8.[20] Activated caspase-8 can directly activate caspase-3 or cleave Bid into tBid, which then amplifies the mitochondrial pathway.[20]

-

Other Signaling Pathways:

-

JAK2/STAT3 Pathway: DHA has been found to suppress the phosphorylation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in cell survival and proliferation.[21] Inhibition of this pathway contributes to the pro-apoptotic effect of DHA in cancer cells like those of the colon.[21]

-

MAPK Pathway: DHA can modulate the mitogen-activated protein kinase (MAPK) pathway. It has been shown to suppress the phosphorylation of ERK1/2 while inducing the phosphorylation of JNK1/2 and p38 MAPK, which are generally associated with stress responses and apoptosis.[21]

-

Hedgehog (Hh) Pathway: In epithelial ovarian cancer, DHA has been shown to inhibit the Hedgehog signaling pathway, which is abnormally activated in many cancers and plays a role in tumorigenesis.[18][22]

-

Induction of Cell Cycle Arrest

In addition to apoptosis, DHA exerts its cytotoxic effects by halting the progression of the cell cycle, preventing cancer cells from dividing.[7]

-

G0/G1 Phase Arrest: In some cancer cell lines, such as pancreatic cancer cells, DHA has been observed to cause cell cycle arrest at the G0/G1 phase.[2] This is often associated with the inactivation of the NF-κB pathway.[2]

-

G2/M Phase Arrest: More commonly, DHA induces a robust G2/M phase arrest in various cancers, including colorectal and hepatocellular carcinoma.[1][7][17] This arrest is mediated by the modulation of key cell cycle regulatory proteins. For instance, DHA can inhibit the CDK1/Cyclin B1/PLK1 signaling axis, which is crucial for the G2/M transition.[7] It can also lead to the induction of p21 and the inhibition of cyclin B and CDC25C, further contributing to the block at the G2/M checkpoint.[1]

Conclusion

Preliminary in vitro studies consistently demonstrate that this compound possesses potent cytotoxic activity against a broad range of cancer cell lines. Its multi-faceted mechanism of action, which includes the induction of apoptosis through various signaling pathways and the instigation of cell cycle arrest, underscores its potential as a promising therapeutic agent. The selective cytotoxicity towards cancer cells over normal cells, as noted in some studies, further enhances its therapeutic index.[20] The detailed protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and drug development professionals to further explore and harness the anticancer properties of DHA.

References

- 1. This compound exhibits antitumor activity toward hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 5. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroartemisinin: A Technical Guide to its burgeoning Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that is the active metabolite of all artemisinin compounds.[1] Beyond its well-established role in combating malaria, a growing body of preclinical evidence has illuminated its significant therapeutic potential across a spectrum of diseases, most notably in oncology, inflammatory disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the initial findings on DHA's therapeutic activities, with a focus on its molecular mechanisms of action. The information is presented to support further research and drug development efforts in these promising new areas.

Anticancer Potential of this compound

DHA has demonstrated broad-spectrum anticancer activity in a variety of cancer cell lines and in vivo models. Its primary mechanisms of action include the induction of programmed cell death (apoptosis), inhibition of cell proliferation and metastasis, and the modulation of key signaling pathways that govern cancer cell growth and survival.

Inhibition of Cancer Cell Viability

DHA exhibits potent cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for DHA in various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Lung Cancer | ||||

| PC9 | Non-small cell lung cancer | 19.68 | 48 | |

| NCI-H1975 | Non-small cell lung cancer | 7.08 | 48 | |

| Liver Cancer | ||||

| Hep3B | Hepatocellular carcinoma | 29.4 | 24 | |

| Huh7 | Hepatocellular carcinoma | 32.1 | 24 | |

| PLC/PRF/5 | Hepatocellular carcinoma | 22.4 | 24 | |

| HepG2 | Hepatocellular carcinoma | 40.2 | 24 | |

| Colon Cancer | ||||

| SW1116 | Colorectal carcinoma (early-stage) | 63.79 ± 9.57 | 24 | |

| SW480 | Colorectal carcinoma (early-stage) | 65.19 ± 5.89 | 24 | |

| SW620 | Colorectal carcinoma (late-stage) | 15.08 ± 1.70 | 24 | |

| DLD-1 | Colorectal carcinoma (late-stage) | 38.46 ± 4.15 | 24 | |

| HCT116 | Colorectal carcinoma (late-stage) | 21.45 | 48 | [2] |

| COLO205 | Colorectal carcinoma (late-stage) | 25.32 ± 2.87 | 24 | |

| Leukemia | ||||

| HL-60 | Promyelocytic leukemia | <1 | 48 | |

| Ovarian Cancer | ||||

| SKOV3 | Ovarian cancer | ~80 (estimated from dose-response) | 48 | [3] |

| Bladder Cancer | ||||

| EJ-138 | Bladder cancer | Significant inhibition at 1 µM | 48 | [4] |

| HTB-9 | Bladder cancer | Significant inhibition at 1 µM | 48 | [4] |

| Diffuse Large B-cell Lymphoma | ||||

| SU-DHL-4 | Diffuse large B-cell lymphoma | 33.14 | 24 | [5] |

Induction of Apoptosis

A primary mechanism by which DHA exerts its anticancer effects is through the induction of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondrial and death receptor pathways.

Quantitative Analysis of Apoptosis:

Flow cytometry analysis using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis. DHA treatment has been shown to significantly increase the percentage of apoptotic cells in a dose-dependent manner.

| Cell Line | DHA Concentration (µM) | Percentage of Early Apoptotic Cells | Reference |

| SKOV3 (Ovarian Cancer) | 40 | 4.6% | [3] |

| 80 | 8.6% | [3] | |

| 160 | 12.8% | [3] | |

| BxPC-3 (Pancreatic Cancer) | 50 | 29.4% | [6] |

| PANC-1 (Pancreatic Cancer) | 50 | 18.6% | [6] |

| SU-DHL-4 (Diffuse Large B-cell Lymphoma) | 10 | 52.36% ± 4.54% | [5] |

| 20 | 60.03% ± 0.67% | [5] | |

| 40 | 74.3% ± 2.6% | [5] |

Modulation of Apoptotic Proteins:

DHA-induced apoptosis is accompanied by changes in the expression of key regulatory proteins. A common finding is the alteration of the Bcl-2/Bax ratio, favoring the pro-apoptotic protein Bax.

| Cell Line | Treatment | Effect on Bcl-2/Bax Ratio | Reference |

| MDA-MB-231 (Triple Negative Breast Cancer) | 150 µM DHA | Increased | [7] |

| Bladder Cancer Cells | DHA (dose-dependent) | Increased Bax, Decreased Bcl-2 | [4] |

Modulation of Signaling Pathways

DHA has been shown to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Key Signaling Pathways Affected by this compound:

-

mTOR Signaling: DHA inhibits the mTOR pathway, a central regulator of cell growth and proliferation. This inhibition is often mediated through the activation of AMPK.[8][9]

-

NF-κB Signaling: DHA suppresses the activation of NF-κB, a key transcription factor involved in inflammation, immunity, and cell survival.[10][11] This inhibition can lead to the downregulation of NF-κB target genes that promote angiogenesis, such as VEGF, IL-8, COX-2, and MMP-9.[11]

-

STAT3 Signaling: DHA has been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor implicated in tumor progression and metastasis.[7]

-

PI3K/Akt Signaling: DHA can inhibit the PI3K/Akt pathway, which is critical for cell survival and proliferation.[6]

-

TGF-β Signaling: In endothelial cells, DHA has been found to upregulate ALK5 expression and increase the phosphorylation of SMAD2, suggesting a role in modulating the TGF-β signaling pathway to inhibit cell migration.[12]

-

Hedgehog Signaling: In epithelial ovarian cancer, DHA has been shown to inhibit the Hedgehog signaling pathway.[3]

Anti-Inflammatory Properties

DHA has demonstrated significant anti-inflammatory effects in various preclinical models. Its primary mechanism involves the suppression of pro-inflammatory cytokines and the modulation of inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

DHA has been shown to reduce the production of key pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).

| Model | Inflammatory Stimulus | Measured Cytokines | Effect of DHA | Reference |

| Murine Macrophages (RAW 264.7) | LPS | TNF-α, IL-6, NO | Significant inhibition | |

| Acute Lung Injury (mouse model) | LPS | IL-1β, TNF-α, IL-6 | Suppression of production | [13] |

| Bleomycin-induced Pulmonary Fibrosis (rat model) | Bleomycin | IL-1β, IL-6, TNFα, CCL3 | Dose-dependent reduction in serum levels | [14] |

| Lupus-prone MRL/lpr mice spleen cells | LPS | IFN-α, IFN-β | Inhibition of production | [12] |

Modulation of Inflammatory Signaling

DHA's anti-inflammatory effects are mediated through the inhibition of key signaling pathways, including the NF-κB and JAK/STAT pathways.

Neuroprotective Potential

Emerging evidence suggests that DHA may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and neuroinflammation.

Protection Against Neuronal Damage

In vitro studies have shown that DHA can protect neurons from various insults. For example, DHA has been shown to prevent the inhibition of neurite outgrowth in neuroblastoma cells caused by artemether/haemin.[4] In animal models of Alzheimer's disease, DHA treatment has been associated with reduced neuronal damage and improved cognitive function.[15][16]

Amelioration of Neuroinflammation

DHA has been shown to ameliorate neuroinflammation in animal models. In an LPS-induced neuroinflammation model in mice, DHA treatment significantly inhibited inflammation and attenuated behavioral and memory disorders.[6] This effect is associated with the inhibition of the PI3K/Akt pathway in the brain.[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of DHA for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)

-

Cell Treatment: Treat cells with DHA at various concentrations for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

-

Protein Extraction: Lyse DHA-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer DHA (e.g., 25-50 mg/kg) and/or other chemotherapeutic agents via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[3][17]

LPS-Induced Inflammation Model

-

Animal Model: Use a suitable animal model, such as C57BL/6 mice.

-

DHA Administration: Administer DHA at various doses (e.g., 25, 50, 100 mg/kg) for a specified period.

-

LPS Challenge: Induce inflammation by administering lipopolysaccharide (LPS) via an appropriate route (e.g., intraperitoneal injection).[6][13]

-

Sample Collection: Collect blood and/or tissue samples at specific time points after the LPS challenge.

-

Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected samples using ELISA or RT-PCR.

Conclusion and Future Directions

The initial findings on the therapeutic potential of this compound are highly promising, particularly in the field of oncology. Its multifaceted mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways, make it an attractive candidate for further development as a standalone or combination therapy. Furthermore, its anti-inflammatory and neuroprotective properties warrant deeper investigation for potential applications in a broader range of diseases.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are essential to validate the preclinical findings and establish the safety and efficacy of DHA in human patients for non-malarial indications.

-

Combination Therapies: Exploring the synergistic effects of DHA with existing chemotherapeutic agents and targeted therapies could lead to more effective and less toxic treatment regimens.[11]

-

Drug Delivery Systems: The development of novel drug delivery systems can improve the bioavailability and tumor-targeting of DHA, enhancing its therapeutic index.

-

Biomarker Discovery: Identifying biomarkers that predict patient response to DHA therapy will be crucial for personalized medicine approaches.

References

- 1. This compound attenuates osteoclast formation and bone resorption via inhibiting the NF‑κB, MAPK and NFATc1 signaling pathways and alleviates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances the anti-tumor activity of oxaliplatin in colorectal cancer cells by altering PRDX2-reactive oxygen species-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of glutathione in the neurotoxicity of artemisinin derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound ameliorates LPS-induced neuroinflammation by inhibiting the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [this compound enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits Lewis Lung carcinoma progression by inducing macrophages M1 polarization via AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits activation of the Toll-like receptor 4 signaling pathway and production of type I interferon in spleen cells from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates lipopolysaccharide‑induced acute lung injury in mice by suppressing NF‑κB signaling in an Nrf2‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic effect of this compound on Alzheimer's disease model mice with senile macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Co-Delivery of this compound and Indocyanine Green by Metal-Organic Framework-Based Vehicles for Combination Treatment of Hepatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dihydroartemisinin-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has demonstrated significant anti-cancer activity across various tumor types. One of the primary mechanisms underlying its anti-neoplastic effects is the induction of apoptosis, or programmed cell death. Flow cytometry is an indispensable tool for the quantitative analysis of apoptosis, enabling researchers to dissect the cellular mechanisms of DHA action. This document provides detailed application notes and experimental protocols for the analysis of DHA-induced apoptosis using flow cytometry, focusing on key assays such as Annexin V/Propidium Iodide (PI) staining, mitochondrial membrane potential assessment, and cell cycle analysis.

Key Signaling Pathways in DHA-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling pathways, often in a cell-type-dependent manner. The primary mechanism involves the intrinsic or mitochondrial pathway, initiated by the generation of reactive oxygen species (ROS).[1][2] DHA can also modulate other critical signaling cascades, including the Hedgehog, p38/MAPK, Wnt/β-catenin, and JAK2/STAT3 pathways, to exert its pro-apoptotic effects.[3][4][5]

Diagram of DHA-Induced Apoptosis Signaling Pathways

Caption: Signaling pathways involved in this compound (DHA)-induced apoptosis.

Experimental Workflow for Apoptosis Analysis

A typical workflow for analyzing DHA-induced apoptosis involves cell culture and treatment, followed by cell harvesting and staining for specific apoptotic markers, and finally, data acquisition and analysis using a flow cytometer.

Diagram of Experimental Workflow

Caption: General experimental workflow for flow cytometry analysis of apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on DHA-induced apoptosis in different cancer cell lines.

Table 1: Percentage of Apoptotic Cells (Annexin V Positive) after DHA Treatment

| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |

| SU-DHL-4 | 10 | 24 | 52.36 ± 4.54 | [6] |

| 20 | 24 | 60.03 ± 0.67 | [6] | |

| 40 | 24 | 74.3 ± 2.6 | [6] | |

| SH-SY5Y | 0.5 | 24 | 18.57 | [7] |

| 1 | 24 | 37.38 | [7] | |

| 2 | 24 | 51.84 | [7] | |

| HCT116 | Varies | 48 | Increased | [8] |

| DLD1 | Varies | 48 | Increased | [8] |

| RKO | Varies | 48 | Increased | [8] |

Table 2: Effect of DHA on Cell Cycle Distribution

| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Reference |

| A549 | 10, 20, 30 | 48 | G1 phase arrest, increased sub-G1 peak | [9] |

| HCT116, DLD1, RKO | Varies | 48 | G2 arrest | [8] |

| BCBL-1 | 20 | 24 | G1 phase arrest, increased sub-G1 population | [10] |

| K562 | 10 | 48 | G0/G1 arrest | [11] |

Experimental Protocols

Protocol 1: Annexin V-FITC/PI Double Staining for Apoptosis Detection

This protocol is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Treated and untreated cells

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with various concentrations of DHA for the desired time.[2]

-

Harvest both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.

-

Wash the cells twice with ice-cold PBS by centrifugation at 400-600 x g for 5 minutes.[15]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour.

-

Set up compensation and quadrants using unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.

-

Interpretation of Results:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early event in apoptosis. This can be assessed using cationic dyes like JC-1 or Rhodamine 123.[2][17][18]

Materials:

-

JC-1 or Rhodamine 123 staining solution

-

PBS

-

Treated and untreated cells

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Treat cells with DHA as described in Protocol 1.

-

Harvest and wash the cells once with PBS.

-

-

Staining:

-

Resuspend the cells in pre-warmed culture medium containing the mitochondrial dye (e.g., 10 µg/mL JC-1 or 5 µM Rhodamine 123).

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence, while apoptotic cells with low ΔΨm will show green fluorescence.

-

For Rhodamine 123, a decrease in fluorescence intensity indicates a loss of ΔΨm.

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

DHA can induce cell cycle arrest, which can be analyzed by quantifying the DNA content of the cells.[8][9]

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% Ethanol, ice-cold

-

PBS

-

Treated and untreated cells

-

Flow cytometer

Procedure:

-

Cell Preparation and Fixation:

-

Treat cells with DHA as described in Protocol 1.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours or overnight.[9]

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[9]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[9]

-

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. By employing these flow cytometry-based assays, it is possible to quantitatively assess apoptosis, dissect the underlying signaling pathways, and evaluate the potential of DHA as a therapeutic agent in cancer treatment. Careful optimization of experimental conditions for specific cell lines is recommended to ensure accurate and reproducible results.

References

- 1. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIOCELL | Free Full-Text | this compound enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]

- 7. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induced Apoptosis and Synergized With Chemotherapy in Pleural Effusion Lymphoma Cells | Anticancer Research [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Annexin V Staining Protocol [bdbiosciences.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Mitochondrial Membrane Potential in a Small Subset of Artemisinin-Induced Dormant Plasmodium falciparum Parasites In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dihydroartemisinin Efficacy in Pancreatic Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains one of the most lethal malignancies worldwide, with limited therapeutic options and a dismal prognosis. The development of novel therapeutic agents is therefore of paramount importance. Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has demonstrated significant anti-tumor activity in a variety of cancers, including pancreatic cancer.[1][2][3] This document provides detailed application notes and protocols for utilizing pancreatic cancer xenograft models to evaluate the efficacy of DHA. These models are essential preclinical tools for studying in vivo drug response, mechanisms of action, and for guiding clinical trial design.

Core Concepts and Mechanisms of Action

DHA exerts its anti-cancer effects in pancreatic cancer through multiple mechanisms:

-

Inhibition of Angiogenesis: DHA has been shown to inhibit the formation of new blood vessels in tumors, a process crucial for their growth and metastasis. This is achieved, in part, by targeting the NF-κB signaling pathway, which leads to the downregulation of pro-angiogenic factors such as VEGF, IL-8, COX-2, and MMP-9.[1][4]

-

Induction of Apoptosis: DHA promotes programmed cell death in pancreatic cancer cells.[5][6] This is mediated by modulating the expression of apoptosis-related proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5]

-

Cell Cycle Arrest: DHA can arrest pancreatic cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[6] This is associated with the modulation of cell cycle regulatory molecules.[6]

-

Modulation of Signaling Pathways: The anti-tumor effects of DHA are linked to its ability to influence several key signaling pathways implicated in pancreatic cancer progression, including the PI3K-Akt, MAPK, and Jak-STAT pathways.[2][7]

-

Enhancement of Chemotherapy: Studies have shown that DHA can potentiate the anti-tumor activity of other therapeutic agents, such as the apoptosis-inducing ligand Apo2L/TRAIL, in pancreatic cancer models.[3]

Experimental Protocols

This section outlines a generalized protocol for assessing the efficacy of DHA in a subcutaneous pancreatic cancer xenograft model. Orthotopic models, which involve implanting tumor cells or tissue into the pancreas of the mouse, offer a more clinically relevant microenvironment but are technically more demanding.[8][9]

Cell Culture

-

Cell Lines: Human pancreatic cancer cell lines such as BxPC-3 and PANC-1 are commonly used for xenograft studies.[1][3]

-

Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Injection: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 5 × 10^6 to 1 × 10^7 cells per 100 µL for injection.[10]

Animal Model and Tumor Implantation

-

Animal Strain: Female BALB/c nude mice, 4-6 weeks old, are a suitable immunodeficient strain for establishing human tumor xenografts.

-

Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before any experimental procedures.

-

Subcutaneous Xenograft Model:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Inject 100 µL of the prepared cell suspension subcutaneously into the right flank of the mouse.

-

Monitor the mice regularly for tumor formation.

-

This compound (DHA) Treatment

-